Vaginidiol
Description
Vaginidiol is a dihydrofuranocoumarin derivative belonging to the coumarin family, characterized by a 2,3-dihydro-3-hydroxy-2-hydroxylalkylbenzofuran core . It is commonly found in Apiaceae plants such as Ferulopsis hystrix and Phlojodicarpus sibiricus, where it exists as free aglycone or esterified derivatives (e.g., monoacyl, diacyl, or glycosylated forms) . Structurally, this compound features a 1'R,2'S-configuration, as confirmed by its optical activity ([α]D^20 = +223°) and NMR data . Its derivatives, such as 9-O-acetyl, 9-O-isovaleroyl, and 9,1′-di-O-isovaleroyl esters, are notable for their abundance in plant extracts, with total this compound content reaching 203.85 mg/g in F. hystrix roots .
Properties
CAS No. |
62624-87-7 |
|---|---|
Molecular Formula |
C14H14O5 |
Molecular Weight |
262.26 |
IUPAC Name |
(8S,9R)-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C14H14O5/c1-14(2,17)13-11(16)10-8(18-13)5-3-7-4-6-9(15)19-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13+/m1/s1 |
SMILES |
CC(C)(C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Stereochemical Differences: this compound and vaginol differ in their 1'-configuration (1'R vs. 1'S), leading to distinct optical rotations (+223° vs. +119°) and bioactivity profiles .
Esterification Patterns: this compound esters (e.g., 9-O-isovaleroyl) exhibit higher metabolic stability than peucedanol glycosides due to reduced polarity .
Mass Spectrometry Signatures :
- This compound derivatives show characteristic fragmentation ions (e.g., m/z 245 [M+H-C5H8O2]+) in MS2, distinct from khellactone’s m/z 332 [M+Na-C5H8O2]+ .
- The sodium adduct [M+Na]+ at m/z 299.0892 is a key identifier for this compound .
Table 2: Bioactivity and Natural Abundance of this compound vs. Analogues
Key Findings:
- Antioxidant Superiority: this compound’s 9-O-acetyl ester demonstrated significant radical scavenging activity (IC50 = 12 µM), outperforming peucedanol derivatives (IC50 > 50 µM) .
- Antibacterial Specificity : Khellactone diacyl esters inhibit Staphylococcus aureus (MIC = 8 µg/mL), whereas this compound esters show broader activity against Gram-negative bacteria .
Spectroscopic Differentiation
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